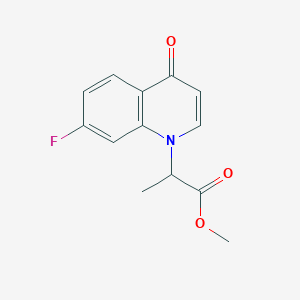
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline core structure with a fluorine atom at the 7th position, a keto group at the 4th position, and a methyl ester group attached to the propanoate side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.
Formation of the Quinoline Core: The 7-fluoro-4-hydroxyquinoline is subjected to a cyclization reaction to form the quinoline core.
Introduction of the Keto Group: The keto group at the 4th position is introduced through an oxidation reaction.
Esterification: The final step involves the esterification of the propanoate side chain with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include:
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action.
Norfloxacin: A quinolone with a different side chain but similar antibacterial properties.
Uniqueness
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
特性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-8H,1-2H3 |
InChIキー |
ZHJCBMUJNXQYEU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)N1C=CC(=O)C2=C1C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

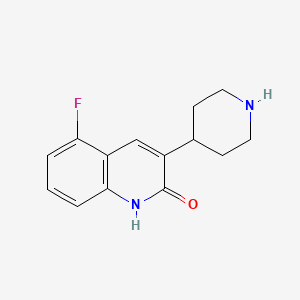
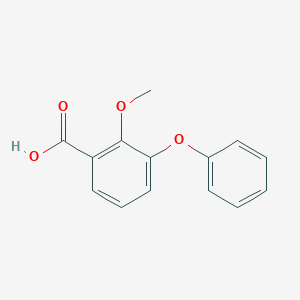

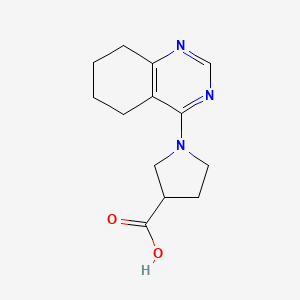

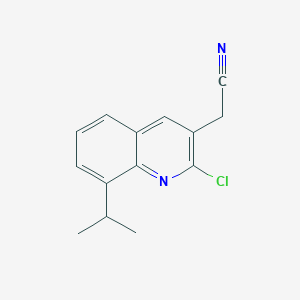
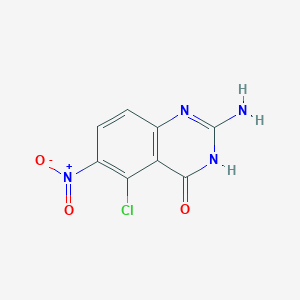
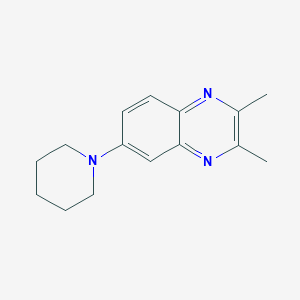
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
